molecular formula C25H25NO4S2 B11675173 4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate

4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate

Cat. No.: B11675173
M. Wt: 467.6 g/mol
InChI Key: CRSGYCIRPWMTSJ-PXLXIMEGSA-N
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Description

4-{[(5E)-3-CYCLOHEXYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL 3-METHYLBENZOATE is a complex organic compound with a unique structure that includes a thiazolidine ring, a methoxyphenyl group, and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5E)-3-CYCLOHEXYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL 3-METHYLBENZOATE typically involves multiple steps. One common approach is the condensation of a thiazolidine derivative with a methoxyphenyl compound, followed by esterification with methylbenzoate. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[(5E)-3-CYCLOHEXYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL 3-METHYLBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

4-{[(5E)-3-CYCLOHEXYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL 3-METHYLBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(5E)-3-CYCLOHEXYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL 3-METHYLBENZOATE involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(5E)-3-CYCLOHEXYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL 3-METHYLBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazolidine ring and methoxyphenyl group contribute to its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C25H25NO4S2

Molecular Weight

467.6 g/mol

IUPAC Name

[4-[(E)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] 3-methylbenzoate

InChI

InChI=1S/C25H25NO4S2/c1-16-7-6-8-18(13-16)24(28)30-20-12-11-17(14-21(20)29-2)15-22-23(27)26(25(31)32-22)19-9-4-3-5-10-19/h6-8,11-15,19H,3-5,9-10H2,1-2H3/b22-15+

InChI Key

CRSGYCIRPWMTSJ-PXLXIMEGSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C4CCCCC4)OC

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4CCCCC4)OC

Origin of Product

United States

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